Pepa

概要

説明

4-フェニルエチニル無水フタル酸は、一般にPEPAとして知られており、分子式がC16H8O3の有機化合物です。 これは、無色から淡黄色の結晶性粉末であり、エタノール、ジメチルホルムアミド、ジクロロメタンなどの有機溶媒に可溶ですが、水には不溶です 。 この化合物は、特に高温安定性と優れた電気絶縁特性を有するポリイミド系ポリマー材料の製造において、化学合成で広く用いられています .

製造方法

4-フェニルエチニル無水フタル酸の合成は、一般的に以下の手順を伴います :

無水フタル酸の製造: 無水フタル酸を塩化第一銅の存在下で亜鉛灰と反応させて無水フタル酸を得ます。

フェニルアセチレンとの反応: 次に、無水フタル酸をフェニルアセチレンと反応させて、4-フェニルエチニル無水フタル酸を生成します。

準備方法

The synthesis of 4-Phenylethynyl phthalic anhydride typically involves the following steps :

Preparation of Phthalic Dianhydride: Phthalic anhydride is reacted with zinc ash in the presence of cuprous chloride to obtain phthalic dianhydride.

Reaction with Phenylacetylene: Phthalic dianhydride is then reacted with phenylacetylene to generate 4-Phenylethynyl phthalic anhydride.

For industrial production, the process involves heating the reactants to specific temperatures and maintaining the reaction conditions for several hours to ensure complete conversion .

化学反応の分析

4-フェニルエチニル無水フタル酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: また、還元反応を起こすこともできますが、これはあまり一般的ではありません。

置換: 適切な条件下で、フェニルエチニル基を他の官能基で置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が含まれます。 生成される主な生成物は、反応条件と使用される試薬によって異なります .

科学研究の応用

4-フェニルエチニル無水フタル酸には、いくつかの科学研究の応用があります :

化学: 有機合成で、医薬品、顔料、染料などのさまざまな有機化合物を調製するための試薬として使用されます。

生物学: この化合物は、生物システムの研究、特に特定の生物学的特性を有する新素材の開発に使用されています。

医学: 潜在的な治療効果を持つ医薬品の合成に使用されています。

産業: この化合物は、高温安定性と優れた電気絶縁特性で知られているポリイミド系ポリマー材料の製造に使用されています。

科学的研究の応用

Key Applications

-

Neuroscience Research

- Mechanism of Action : PEPA selectively enhances the activity of AMPA receptors, which play a vital role in synaptic transmission and plasticity. Studies have demonstrated that this compound can potentiate glutamate responses by up to 50-fold at optimal concentrations (200 μM) .

- Facilitation of Extinction Learning : Research indicates that this compound enhances extinction learning processes in the medial prefrontal cortex (mPFC), suggesting its potential use in studying anxiety and fear-related behaviors .

-

Metabolomics

- Positional Enrichment by Proton Analysis (this compound) : A novel NMR-based approach that utilizes this compound for stable isotope tracer studies has been developed. This technique improves the sensitivity and speed of detecting carbon labels in isotopically enriched metabolites, facilitating metabolic profiling in cancer research .

-

Vaccine Development

- Role in Tuberculosis Research : The gene This compound, associated with Mycobacterium tuberculosis, has been studied for its variability among clinical strains. Understanding this genetic diversity is crucial for developing effective vaccines like Mtb72F, which includes components derived from This compound .

Table 1: Summary of this compound's Effects on AMPA Receptors

| Parameter | Value |

|---|---|

| Potentiation Factor | Up to 50-fold |

| Optimal Concentration | 200 μM |

| EC50 | Approximately 50 μM |

| Target Receptors | GluRA–GluRD |

Table 2: Applications of this compound in Different Research Fields

| Research Field | Application Description |

|---|---|

| Neuroscience | Enhances synaptic responses; facilitates extinction learning |

| Metabolomics | NMR-based stable isotope tracing; improves metabolite detection |

| Vaccine Development | Investigates genetic variability in This compound for tuberculosis vaccines |

Case Studies

- Electrophysiological Studies : In a study examining the effects of this compound on extinction learning, researchers found that administration of this compound significantly enhanced synaptic responses in the mPFC, indicating its potential therapeutic application for anxiety disorders .

- Metabolomics Validation : A validation study using human cancer cells demonstrated that the this compound method outperformed traditional NMR techniques in identifying and quantifying isotopically enriched metabolites, thereby advancing the field of metabolic research .

- Genomic Diversity Analysis : A comprehensive study on M. tuberculosis strains revealed significant SNP variations in the This compound gene, highlighting the implications for vaccine efficacy and immune response variability across different populations .

作用機序

4-フェニルエチニル無水フタル酸の作用機序は、難燃剤および消煙剤として作用する能力に関係しています。 この化合物は、酸を生成し、ガス源として作用し、熱シールドとして作用する多量の焦げ付きを形成します 。気相では、燃焼の原因となる発熱反応を、高反応性のラジカルを消費することによって変化させます。 凝縮相では、リン酸を生成するように化学反応を方向転換させ、発泡した焦げ付きの形成を促進します .

類似化合物の比較

4-フェニルエチニル無水フタル酸は、次のような他の類似化合物と比較できます。

4-フェニルエチニル無水フタル酸の独自性は、その高温安定性、優れた電気絶縁特性、難燃剤および消煙剤として作用する能力にあります .

類似化合物との比較

4-Phenylethynyl phthalic anhydride can be compared with other similar compounds such as:

Aniracetam: A nootropic compound that also modulates AMPA receptors but is less potent than 4-Phenylethynyl phthalic anhydride.

Cyclothiazide: Another AMPA receptor modulator with a different mechanism of action compared to 4-Phenylethynyl phthalic anhydride.

The uniqueness of 4-Phenylethynyl phthalic anhydride lies in its high-temperature stability, excellent electrical insulation properties, and its ability to act as a flame retardant and smoke suppressant .

生物活性

This article delves into the biological activity of two distinct compounds referred to as PepA and this compound, highlighting their roles in various biological processes, mechanisms of action, and relevant research findings.

This compound: Biological Role and Mechanism

This compound (Aminopeptidase A) from Escherichia coli is a multifunctional protein involved in several crucial cellular processes. It acts primarily as an aminopeptidase, preferentially hydrolyzing peptides with leucine or methionine at the N-terminus. Beyond its enzymatic function, this compound also plays a significant role in DNA transactions, specifically in transcriptional control and site-specific recombination.

Key Functions of this compound

- Transcriptional Regulation : this compound is essential for the repression of the carAB operon, which encodes carbamoyl phosphate synthase. It achieves this by binding to the promoter region and facilitating DNA conformational changes that inhibit transcription .

- DNA Recombination : this compound is involved in synapsing two cer sites, forming large nucleoprotein complexes necessary for intramolecular recombination. This process is critical for genetic stability and plasmid maintenance .

Research Findings on this compound

Recent studies have utilized atomic force microscopy to elucidate the structural dynamics of this compound-DNA interactions. These investigations revealed that this compound can significantly alter the DNA topology, which is vital for its regulatory functions .

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Aminopeptidase Activity | Hydrolyzes peptides with specific N-terminal residues |

| Transcriptional Repression | Binds to carAB promoter, inhibiting transcription through DNA distortion |

| Site-Specific Recombination | Facilitates synapsing of cer sites for genetic recombination |

This compound: Biological Activity and Mechanisms

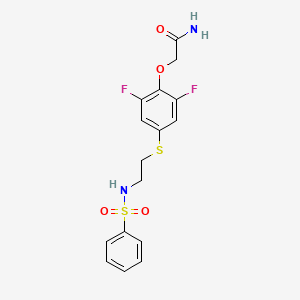

This compound (4-[2-(phenyl-sulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide) is a selective agonist for AMPA receptors, primarily influencing synaptic plasticity and learning processes. It has shown potential in enhancing extinction learning in animal models.

This compound enhances synaptic responses by modulating AMPA receptor kinetics, particularly affecting desensitization and deactivation rates. This modulation results in improved synaptic transmission and memory extinction processes .

Case Studies on this compound's Effects

- Extinction Learning in Mice : A study demonstrated that intraperitoneal administration of this compound significantly reduced freezing responses during extinction training in mice subjected to contextual fear conditioning. The effects were dose-dependent and highlighted this compound's role in facilitating memory extinction through AMPA receptor activation .

- Neurophysiological Impact : Research indicates that this compound's action on AMPA receptors is crucial for enhancing synaptic responses in the medial prefrontal cortex (mPFC), an area associated with higher cognitive functions .

Table 2: Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Extinction Learning | Reduced freezing response during extinction training in mice |

| AMPA Receptor Modulation | Enhanced synaptic response via receptor kinetics modulation |

特性

IUPAC Name |

2-[4-[2-(benzenesulfonamido)ethylsulfanyl]-2,6-difluorophenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S2/c17-13-8-11(9-14(18)16(13)24-10-15(19)21)25-7-6-20-26(22,23)12-4-2-1-3-5-12/h1-5,8-9,20H,6-7,10H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACSIONMHMRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424960 | |

| Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141286-78-4 | |

| Record name | 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141286-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pepa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S4PR7A8JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。